molecular formula C22H21NO2 B11177416 2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide

2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B11177416
M. Wt: 331.4 g/mol
InChI Key: XNBXFKXUDYYMHL-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group and an isopropyl-substituted phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 2-phenoxybenzoic acid with 2-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-[2-(methyl)phenyl]benzamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-phenoxy-N-[2-(ethyl)phenyl]benzamide: Similar structure but with an ethyl group instead of an isopropyl group.

    2-phenoxy-N-[2-(tert-butyl)phenyl]benzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-phenoxy-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its analogs, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

2-phenoxy-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C22H21NO2/c1-16(2)18-12-6-8-14-20(18)23-22(24)19-13-7-9-15-21(19)25-17-10-4-3-5-11-17/h3-16H,1-2H3,(H,23,24)

InChI Key

XNBXFKXUDYYMHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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